molecular formula C11H12O2 B1323625 3-(3-Acetoxyphenyl)-1-propene CAS No. 549532-78-7

3-(3-Acetoxyphenyl)-1-propene

Cat. No. B1323625
M. Wt: 176.21 g/mol
InChI Key: LZUKVZLCJVDGHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Polymer Photovoltaics

Research into polymer-based photovoltaic cells has identified materials such as poly(3-hexylthiophene) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 as leading components for bulk-heterojunction structures. These materials have been studied for their power conversion efficiencies and contributions to the field of renewable energy sources (Dang, Hirsch, & Wantz, 2011).

Organic Synthesis

In organic synthesis, 3-bromo-1-acetoxy-1-propene has been identified as a key precursor for the acetoxyallylation of aldehydes, mediated by indium in THF. This method affords monoprotected 1-en-3,4-diols, showcasing the compound's utility in the creation of complex organic molecules (Lombardo, Girotti, Morganti, & Trombini, 2001).

Materials Chemistry

In the development of high-spin organic polymers, poly[3-(3‘,5‘-di-tert-butyl-4‘-acetoxyphenyl)thiophene] has been synthesized via oxidative polymerization. This material demonstrates extended π-conjugation and potential applications in electronics and photonics due to its unique electrical and magnetic properties (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Catalysis and Polymerization

The compound has also played a role in catalytic processes, such as the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, producing pyrrolidines with excellent yields and enantioselectivities. This highlights its utility in synthesizing cyclic compounds with potential pharmaceutical applications (Trost, Silverman, & Stambuli, 2007).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of the compound have been used to form three-dimensional framework structures via esterification, demonstrating the importance of this compound in the design and synthesis of novel molecular architectures (Wang & Xu, 2022).

Safety And Hazards

The safety data sheet for a related compound, “3-(3-Acetoxyphenyl)propionic Acid”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(3-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-6-4-7-11(8-10)13-9(2)12/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUKVZLCJVDGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641193
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetoxyphenyl)-1-propene

CAS RN

549532-78-7
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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